

Auglurant (SRX246) vs. Placebo: A Comparative Review of Phase II Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant (SRX246) is an investigational, orally bioavailable, and central nervous system-penetrant selective antagonist of the vasopressin 1a (V1a) receptor. Developed by Azevan Pharmaceuticals, SRX246 has been evaluated in Phase II clinical trials for the treatment of neuropsychiatric conditions characterized by irritability and aggression. This guide provides a comparative summary of the clinical trial results for **Auglurant** versus placebo, focusing on studies in patients with Huntington's Disease and Intermittent Explosive Disorder.

Mechanism of Action: V1a Receptor Antagonism

Auglurant exerts its therapeutic effects by blocking the V1a receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of the natural ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that leads to increased intracellular calcium levels and subsequent neuronal activation. By antagonizing this receptor, **Auglurant** is thought to modulate neural circuits involved in aggression, fear, and anxiety.



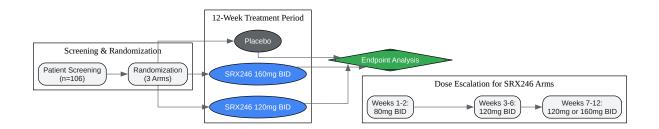


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Fig. 1: Auglurant's V1a Receptor Antagonist Signaling Pathway.

Clinical Trial Data: Auglurant vs. Placebo Huntington's Disease (STAIR Trial)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study (STAIR trial; NCT02507284) was conducted to evaluate the safety, tolerability, and activity of SRX246 in early symptomatic Huntington's Disease (HD) patients with irritability.[1][2]



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Fig. 2: Experimental Workflow for the STAIR Clinical Trial.



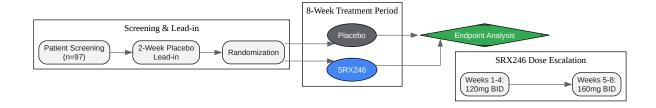
The STAIR trial met its primary safety and tolerability endpoints. Exploratory efficacy analyses demonstrated a reduction in aggressive behaviors.

Outcome Measure	Auglurant (SRX246)	Placebo	p-value
Proportion of Patients with Violent Behaviors (Hitting)			
Baseline	53%	24%	-
12 Weeks	37%	33%	Statistically Significant Difference
Patients with Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup	65%	22%	Statistically Significant

Data sourced from exploratory analyses of the STAIR trial.

Intermittent Explosive Disorder

A Phase II, multi-center, randomized, double-blind, placebo-controlled trial (NCT02055638) was conducted to assess the safety, tolerability, and activity of SRX246 in adults with Intermittent Explosive Disorder (IED).





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Fig. 3: Experimental Workflow for the IED Clinical Trial.

The clinical trial for SRX246 in Intermittent Explosive Disorder successfully met its primary and exploratory endpoints, demonstrating that the drug was generally well-tolerated with no serious adverse events reported. The primary outcome measure was the change from baseline in the Overt Aggression Scale-Modified (OAS-M) score. While press releases have stated that exploratory analyses revealed statistically significant differences favoring SRX246 in key outcome measures, specific quantitative data from this trial have not been made publicly available in peer-reviewed publications as of the latest search.

Summary and Conclusion

Clinical evidence from Phase II trials suggests that **Auglurant** (SRX246) is a well-tolerated V1a receptor antagonist with potential therapeutic benefits in reducing aggression and irritability in neuropsychiatric conditions. In Huntington's Disease, exploratory data indicates a statistically significant reduction in violent behaviors. For Intermittent Explosive Disorder, the trial met its primary endpoints, although specific quantitative efficacy data is not yet publicly available. The distinct mechanism of action, targeting the vasopressin system, represents a novel approach in psychopharmacology. Further larger-scale, pivotal trials will be necessary to definitively establish the efficacy and safety profile of **Auglurant** for these indications.

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References

- 1. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder [prnewswire.com]
- 2. | BioWorld [bioworld.com]
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